molecular formula C18H16N2O2 B6377200 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261890-12-3

2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6377200
CAS No.: 1261890-12-3
M. Wt: 292.3 g/mol
InChI Key: SUMLDWIFFLUKRV-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol is a complex organic compound featuring a cyano group, a pyrrolidine ring, and a phenol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring and cyano group are key functional groups that contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate signaling pathways and exert its effects through inhibition or activation of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both the pyrrolidine ring and phenol moiety allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-12-16-11-14(6-7-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMLDWIFFLUKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684991
Record name 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-12-3
Record name 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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